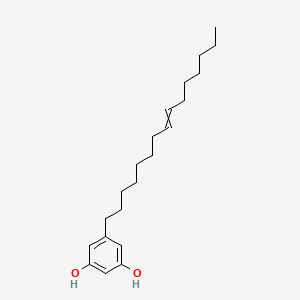

5-Pentadec-8-enylbenzene-1,3-diol

Description

Contextualization within Alkylresorcinol Chemistry and Natural Product Research

5-Pentadec-8-enylbenzene-1,3-diol belongs to the larger class of compounds known as alkylresorcinols (ARs). wikipedia.org These molecules are phenolic lipids characterized by a resorcinol (B1680541) (1,3-dihydroxybenzene) ring attached to a long alkyl or alkenyl chain. wikipedia.org Alkylresorcinols are recognized as natural products, found in a variety of organisms including bacteria, fungi, and plants. wikipedia.org

The significance of 5-Pentadec-8-enylbenzene-1,3-diol in natural product research stems from its presence in certain plant species. It has been identified in plants such as Ginkgo biloba and Grevillea robusta. nih.gov The study of such compounds is crucial for understanding the biochemical pathways within these organisms and for the potential discovery of new bioactive molecules. nih.gov Alkylresorcinols, as a class, are noted for their amphiphilic nature, possessing both a hydrophilic phenolic head and a hydrophobic aliphatic tail, which influences their biological and chemical properties. wikipedia.org

Nomenclature and Isomeric Considerations (e.g., (Z)- vs. (E)-configurations)

The systematic name for 5-Pentadec-8-enylbenzene-1,3-diol, according to the International Union of Pure and Applied Chemistry (IUPAC), specifies the arrangement of its constituent atoms. nih.gov The name indicates a benzene (B151609) ring with two hydroxyl (-OH) groups at positions 1 and 3 (a resorcinol moiety), and a 15-carbon chain (pentadecenyl) attached at position 5, with a double bond located at the 8th carbon of this chain. nih.govchemspider.com

A critical aspect of this compound's structure is the stereochemistry of the double bond, which can exist in two different geometric isomers: (Z)- and (E)-. The "(Z)-" configuration (from the German zusammen, meaning together) indicates that the higher-priority substituents on each carbon of the double bond are on the same side. The "(E)-" configuration (from the German entgegen, meaning opposite) signifies they are on opposite sides. This structural difference is important as it can lead to variations in the physical and biological properties of the isomers. Both (Z)- and (E)- forms of 5-Pentadec-8-enylbenzene-1,3-diol are documented in chemical literature. nih.govnist.gov The CAS registry number for the (Z)-isomer is 22910-86-7. nist.govnist.gov

Historical Perspectives in Phytochemistry and Resorcinol Research

The broader study of resorcinols has a significant history in chemistry. The parent compound, resorcinol (benzene-1,3-diol), was first prepared and chemically analyzed in 1864 by Austrian chemist Heinrich Hlasiwetz and Ludwig Barth. wikipedia.org This foundational work paved the way for the identification and study of a vast array of resorcinol derivatives, including the long-chain alkylresorcinols. wikipedia.orgbritannica.com

In the realm of phytochemistry, the investigation of alkylresorcinols has been driven by their presence in various plant families. The discovery of compounds like 5-Pentadec-8-enylbenzene-1,3-diol in species such as Ginkgo biloba is part of a long tradition of isolating and characterizing natural products to understand their chemical diversity and potential utility. nih.gov Historically, many phenolic compounds were identified and named before their precise structures were determined. britannica.com The continued research into specific alkylresorcinols like 5-Pentadec-8-enylbenzene-1,3-diol contributes to the expanding knowledge base of natural phenolic lipids and their roles in nature. researchgate.net

Properties

IUPAC Name |

5-pentadec-8-enylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h7-8,16-18,22-23H,2-6,9-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGAUFMQYWZJAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Ecological Significance of 5 Pentadec 8 Enylbenzene 1,3 Diol

Botanical and Microbial Sources and Distribution

5-Pentadec-8-enylbenzene-1,3-diol is predominantly found in higher plants. It has been identified in several species, where its concentration and distribution can vary between different plant tissues. While alkylresorcinols, in general, are known to be produced by some bacteria and fungi, the specific production of 5-Pentadec-8-enylbenzene-1,3-diol by microorganisms is not as well-documented. researchgate.netnih.gov

Botanical Distribution:

The presence of this compound has been confirmed in the following plant species:

Ginkgo biloba : Commonly known as bilobol (B1231512), this compound is found in the fruit pulp (sarcotesta) of the ginkgo tree. nih.govscielo.br It is one of the alkylphenols present in ginkgo, alongside other related toxic and allergenic compounds. nih.gov A review of the literature indicates that bilobols have been successfully extracted from Ginkgo biloba leaves and sarcotesta. nih.gov

Grevillea robusta : In the silky oak tree, this compound, often referred to as cardolmonoene, has been isolated from the leaves. nih.gov It is part of a complex mixture of alkylresorcinols found in this plant.

Cereal Grains : As a member of the 5-n-alkylresorcinol family, similar compounds with varying chain lengths (typically C15 to C25) are abundant in the outer layers of wheat, rye, and triticale kernels. researchgate.netnist.gov These compounds are considered important bioactive components of whole-grain foods.

The following table summarizes the known botanical sources and the plant parts where 5-Pentadec-8-enylbenzene-1,3-diol has been identified.

| Botanical Source | Common Name(s) of Compound | Plant Part(s) |

| Ginkgo biloba | Bilobol | Fruit pulp (sarcotesta), Leaves nih.govscielo.brnih.gov |

| Grevillea robusta | Cardolmonoene | Leaves nih.gov |

| Cereal Grains (e.g., Wheat, Rye) | Alkylresorcinol (general class) | Outer kernel layers (bran) researchgate.netnist.gov |

Microbial Distribution:

Alkylresorcinols are known to be synthesized by various bacteria (including Actinobacteria, Proteobacteria, and Cyanobacteria) and fungi. nih.gov These microbial alkylresorcinols exhibit a range of biological activities. nih.gov Furthermore, studies involving fecal microbiota transplantation in mice have suggested that the gut microbiota may be capable of synthesizing C15 alkylresorcinols. nih.gov However, specific documentation identifying 5-Pentadec-8-enylbenzene-1,3-diol as a metabolite of a named microbial species is not prevalent in the current scientific literature.

Enzymatic and Metabolic Pathways for Biosynthesis

The biosynthesis of 5-Pentadec-8-enylbenzene-1,3-diol follows the general pathway established for other 5-alkylresorcinols, which is reliant on type III polyketide synthase (PKS) enzymes. nih.gov These enzymes are often specifically referred to as alkylresorcinol synthases (ARS). researchgate.net

The key steps in the biosynthesis are as follows:

Initiation with a Fatty Acyl-CoA Starter Unit : The process begins with a long-chain fatty acyl-CoA molecule. For the synthesis of a pentadecyl (C15) side chain, a C16 fatty acyl-CoA, such as palmitoyl-CoA, is the presumed starter unit. researchgate.netnih.gov

Iterative Condensation with Malonyl-CoA : The ARS enzyme catalyzes three sequential condensation reactions. In each step, a two-carbon unit from a malonyl-CoA extender molecule is added to the growing polyketide chain. nih.govyoutube.com This process involves the decarboxylation of malonyl-CoA.

Cyclization and Aromatization : After the chain elongation is complete, the resulting tetraketide intermediate undergoes an intramolecular C2-to-C7 aldol (B89426) condensation, followed by aromatization, to form the characteristic resorcinolic ring. researchgate.net

Formation of the Unsaturated Side Chain : The double bond at the ω-7 position (the 8th carbon from the resorcinol (B1680541) ring) of the pentadecenyl side chain is introduced by the action of a desaturase enzyme on the fatty acid precursor prior to its use by the alkylresorcinol synthase.

The general reaction catalyzed by alkylresorcinol synthase is depicted in the table below.

| Step | Description | Key Molecules Involved | Enzyme Class |

| 1 | Chain Initiation | Fatty Acyl-CoA (e.g., a C16 unsaturated fatty acyl-CoA) | Alkylresorcinol Synthase (ARS) |

| 2 | Chain Elongation | Malonyl-CoA | Alkylresorcinol Synthase (ARS) |

| 3 | Cyclization/Aromatization | Polyketide intermediate | Alkylresorcinol Synthase (ARS) |

Proposed Biological and Ecological Functions in Native Systems

In their natural environments, 5-Pentadec-8-enylbenzene-1,3-diol and related alkylresorcinols are believed to serve primarily as chemical defense agents. Their functions can be categorized as allelopathic and antimicrobial.

Allelopathic Activity:

Allelopathy is the process by which an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. Leaf extracts from Ginkgo biloba have demonstrated allelopathic effects, inhibiting the growth of various plant species. nih.gov While a novel derivative, 2-hydroxy-6-(10-hydroxypentadec-11-enyl)benzoic acid, was identified as a potent growth inhibitor in one study, the presence of bilobol in these extracts suggests it may also contribute to this allelopathic activity. nih.gov Allelopathic compounds can provide a competitive advantage to the producing plant by suppressing the growth of neighboring flora. mdpi.com

Antimicrobial and Defensive Roles:

Alkylresorcinols are considered phytoanticipins—pre-formed antimicrobial compounds that help defend the plant against pathogens. Their amphiphilic nature, with a hydrophilic phenolic head and a lipophilic alkyl tail, allows them to interact with and disrupt the cell membranes of microorganisms. researchgate.net This disruption can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. researchgate.net This antimicrobial property is likely a key factor in the high resistance of plants like Ginkgo biloba to various microbial diseases. nih.gov

Research has shown that bilobol isolated from the fruit pulp of Ginkgo biloba exhibits significant cytotoxic activities against various cancer cell lines in vitro, inducing apoptotic cell death. scielo.br This underlying cytotoxicity supports its role as a defensive compound in the plant. The table below summarizes the key research findings on the ecological functions of this compound.

| Function | Organism(s) | Observed Effect | Reference(s) |

| Allelopathy | Ginkgo biloba | Inhibition of root and shoot growth in test plant species. | nih.gov |

| Antimicrobial Defense | Ginkgo biloba, Grevillea robusta, Cereals | Acts as a pre-formed defensive compound (phytoanticipin) against pathogens. | nih.govresearchgate.net |

| Cytotoxicity | Ginkgo biloba | Induces apoptotic cell death in various cancer cell lines in vitro. | scielo.br |

Chemical Synthesis and Derivatization Strategies for 5 Pentadec 8 Enylbenzene 1,3 Diol

Total Synthesis Methodologies

The complete chemical synthesis of 5-pentadec-8-enylbenzene-1,3-diol from simple, commercially available starting materials has been successfully achieved. These methodologies provide a reliable source of the compound for research purposes, independent of natural extraction.

Analogous syntheses of structurally related phenolic lipids, such as urushiol (B600771) monoene (a catechol derivative), also provide insight into relevant synthetic strategies. nih.gov These often involve the construction of a side-chain building block which is then attached to a protected aromatic core, followed by functional group manipulations to yield the final product. nih.gov

Semisynthetic Routes and Structural Modification Strategies

Semisynthetic approaches leverage the naturally occurring structure of 5-pentadec-8-enylbenzene-1,3-diol or its close analogs as a starting point for creating new derivatives. This is often more efficient than total synthesis when the goal is to explore structure-activity relationships by making minor modifications to the parent molecule.

For instance, the hydroxyl groups of the resorcinol (B1680541) ring can be readily modified. Methylation is a common transformation, as demonstrated in the synthesis of Adipostatin A, which was synthesized in two steps from methylated bilobol (B1231512). nih.gov This highlights how the natural product can serve as a scaffold for accessing other complex molecules.

Structural modifications can target three main regions of the molecule:

The Resorcinol Ring: The two hydroxyl groups can be etherified, esterified, or used to direct further substitutions on the ring.

The Alkyl Chain: The double bond at the C-8 position is a key site for reactions like hydrogenation, epoxidation, or dihydroxylation.

The Aromatic-Alkyl Linkage: While less common, modifications could involve altering the length of the alkyl chain, which would typically require a more involved synthetic route starting from a different side-chain precursor.

Chemoenzymatic and Biocatalytic Synthesis Approaches

Chemoenzymatic and biocatalytic methods offer green and highly selective alternatives to traditional chemical synthesis. These approaches utilize enzymes to catalyze specific reaction steps, often with high stereo- and regioselectivity under mild conditions. nih.gov

For a molecule like 5-pentadec-8-enylbenzene-1,3-diol, enzymes such as lipases and peroxidases are particularly relevant. nih.gov Lipases are widely used for the acylation and deacylation of hydroxyl groups. For example, a lipase (B570770) could be used for the regioselective acylation of one of the two hydroxyl groups on the resorcinol ring, a transformation that is challenging to achieve with conventional chemical methods. The asymmetric desymmetrization of diols using lipases is a well-established technique that could be applied in synthetic routes toward chiral derivatives of bilobol. nih.gov

Biocatalytic approaches could also be employed to synthesize the building blocks of the molecule. For instance, enzymes could be used to produce the C15 fatty acid chain with the desired double bond configuration, which is then incorporated into the final molecule using chemical steps. The use of enzymes in the synthesis of polymers from related diols and dicarboxylic acids demonstrates the potential for biocatalysis in this area. researchgate.net

Table 2: Potential Biocatalytic Transformations for 5-Pentadec-8-enylbenzene-1,3-diol

| Enzyme Class | Potential Reaction | Substrate Site | Benefit |

|---|---|---|---|

| Lipase | Regioselective acylation/esterification | Resorcinol hydroxyl groups | Controlled derivatization, improved yields |

| Peroxidase | Polymerization/Oligomerization | Phenolic ring | Creation of novel polyphenolic materials |

Chemical Reactivity and Transformation Pathways

The chemical reactivity of 5-pentadec-8-enylbenzene-1,3-diol is dictated by its three principal functional components: the electron-rich resorcinol ring, the nucleophilic carbon-carbon double bond in the alkyl chain, and the two phenolic hydroxyl groups.

The resorcinol moiety makes the molecule susceptible to oxidation. Phenolic compounds, particularly diols like resorcinol and hydroquinone (B1673460), can undergo aqueous-phase photochemical oxidation. mdpi.com This process can lead to the formation of hydroxylated species, and in some cases, oligomers. mdpi.com The reaction with reactive oxygen species (ROS) can result in the formation of more complex, functionalized products. mdpi.com The double bond in the pentadecenyl chain is also a site for oxidative cleavage (e.g., with ozone or potassium permanganate) or epoxidation (e.g., with a peroxy acid).

The primary site for reduction is the C-8 double bond in the alkyl side chain. Catalytic hydrogenation is a common method to achieve this transformation. Using a standard catalyst like palladium on carbon (Pd/C) with hydrogen gas will reduce the double bond to a single bond, yielding the saturated analog, 5-pentadecylbenzene-1,3-diol.

Selective hydrogenation can also be performed. For instance, in the synthesis of a related compound, catalytic hydrogenation using a quinoline-poisoned catalyst was used to ensure the selective formation of the cis (Z) isomer from an alkyne precursor. nih.gov This demonstrates that the stereochemistry of the double bond can be controlled during synthesis through the choice of reduction conditions.

The resorcinol ring of 5-pentadec-8-enylbenzene-1,3-diol is highly activated towards electrophilic aromatic substitution. uci.edu The two hydroxyl groups and the alkyl side chain are all electron-donating groups, which increase the nucleophilicity of the benzene (B151609) ring. libretexts.org They are also ortho, para-directors.

Given the structure of a 1,3,5-trisubstituted benzene ring, the positions available for substitution are C-2, C-4, and C-6.

The hydroxyl groups at C-1 and C-3 strongly direct incoming electrophiles to the ortho and para positions relative to them. The position para to the C-1 hydroxyl is C-4, and the position para to the C-3 hydroxyl is C-6. The position at C-2 is ortho to both hydroxyl groups.

The alkyl group at C-5 directs to its ortho positions (C-4 and C-6).

Therefore, all activating groups direct incoming electrophiles to the same available carbons (C-2, C-4, and C-6), making these sites highly reactive. Reactions such as halogenation (with Cl₂, Br₂), nitration (with HNO₃/H₂SO₄), and Friedel-Crafts reactions would readily occur at these positions. libretexts.org The strong activation by the two hydroxyl groups may even lead to poly-substitution if the reaction conditions are not carefully controlled. uci.edu

Table 3: Predicted Reactivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Outcome |

|---|---|---|

| Halogenation | Br₂, FeBr₃ | Substitution of bromine at C-2, C-4, and/or C-6 |

| Nitration | HNO₃, H₂SO₄ | Substitution of a nitro group (NO₂) at C-2, C-4, and/or C-6 |

Reactions at the Alkene Moiety

The C8-C9 double bond in the pentadecenyl side chain of 5-Pentadec-8-enylbenzene-1,3-diol is a key site for chemical modification, allowing for the synthesis of a variety of derivatives. The reactivity of this alkene is influenced by the long alkyl chain and the phenolic resorcinol ring. While specific studies on 5-Pentadec-8-enylbenzene-1,3-diol are limited, extensive research on structurally similar compounds, such as cardanol (B1251761) and cardol from Cashew Nut Shell Liquid (CNSL), provides valuable insights into the types of reactions that can be performed at the alkene moiety. These reactions primarily include epoxidation, ozonolysis, and hydrogenation.

Epoxidation

The conversion of the alkene to an epoxide introduces a reactive three-membered ring, which can be further functionalized. The epoxidation of the side chain of cardanol, a compound with a similar pentadecenyl side chain to 5-Pentadec-8-enylbenzene-1,3-diol, has been successfully achieved using various reagents. tandfonline.comocl-journal.orgmdpi.com

One common method involves the use of peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA). ocl-journal.org Another approach is the reaction with hydrogen peroxide in the presence of a catalyst. ocl-journal.org For instance, the epoxidation of cardanol has been carried out using epichlorohydrin (B41342) in the presence of a caustic soda catalyst, although this can also lead to glycidylation of the phenolic hydroxyl group. tandfonline.comresearchgate.net Studies have shown that the extent of epoxidation increases with reaction time, with near-maximum conversion achieved after approximately 9 hours. tandfonline.com However, complete epoxidation of the side chain can be challenging to achieve. tandfonline.com More advanced methods have explored the use of Oxone® (potassium peroxomonosulfate) in the presence of fluorinated acetone (B3395972) to effectively epoxidize terminal double bonds, which are generally less reactive. nih.gov

The resulting epoxides are valuable intermediates for the synthesis of various polymers and materials. ocl-journal.orgmdpi.com

Ozonolysis

Ozonolysis is a powerful reaction that cleaves the carbon-carbon double bond, leading to the formation of aldehydes, ketones, or carboxylic acids, depending on the workup conditions. dss.go.th This reaction has been successfully applied to the phenolic lipid components of CNSL, including cardanol and cardol. dss.go.thresearchgate.net

The ozonolysis of the monoene constituent of cardol, which is 5-pentadec-8-enylbenzene-1,3-diol, in a solvent like ethyl acetate (B1210297) at low temperatures (-78°C), followed by a reductive workup (e.g., catalytic hydrogenation with Pd-C), would be expected to yield 8-(3,5-dihydroxyphenyl)octanal and heptanal. dss.go.th This reaction provides a route to bifunctional molecules containing both a phenolic resorcinol unit and a terminal aldehyde group, which can be valuable synthons for further chemical transformations. dss.go.th

Hydrogenation

Catalytic hydrogenation is a standard method to reduce the carbon-carbon double bond to a single bond, thereby converting the unsaturated side chain into a saturated one. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as nickel, palladium, or platinum. studymind.co.uk For instance, the hydrogenation of cardanol has been reported to produce hydrogenated cardanol, where the unsaturated side chain is fully saturated. wikipedia.org This process is often conducted at elevated temperatures and pressures. wikipedia.org Applying this to 5-Pentadec-8-enylbenzene-1,3-diol would yield 5-pentadecylbenzene-1,3-diol. This transformation can be useful for modifying the physical properties of the molecule, such as its melting point and oxidative stability.

The following table summarizes the key reactions at the alkene moiety based on studies of structurally related compounds.

| Reaction | Reagent(s) | Substrate(s) | Product(s) | Reference(s) |

| Epoxidation | Epichlorohydrin / NaOH | Cardanol | Cardanol glycidyl (B131873) ether and side-chain epoxide | tandfonline.comresearchgate.net |

| meta-chloroperoxybenzoic acid (mCPBA) | Allylated Cardanol | Epoxidized allylated cardanol | ocl-journal.org | |

| Oxone®, fluorinated acetone | Side-chain epoxidized cardanol glycidyl ether | Further epoxidized cardanol glycidyl ether | nih.gov | |

| Ozonolysis | 1. O₃, Ethyl Acetate, -78°C 2. H₂, Pd-C | Cardanol (monoene component) | 8-(3-hydroxyphenyl)octanal, Heptanal | dss.go.th |

| 1. O₃, Ethyl Acetate, -78°C 2. H₂, Pd-C | Cardol (monoene component) | 8-(3,5-dihydroxyphenyl)octanal, Heptanal | dss.go.th | |

| Hydrogenation | H₂, Ni or Pt catalyst | Cardanol | Hydrogenated Cardanol (5-pentadecylphenol) | wikipedia.org |

Structure Activity Relationship Sar Studies of 5 Pentadec 8 Enylbenzene 1,3 Diol and Its Analogues

Influence of Alkyl Chain Length on Bioactivity

The length of the alkyl chain attached to the resorcinol (B1680541) ring is a critical determinant of the biological activity of 5-alkylresorcinols. Research has shown that this structural feature significantly impacts various properties, from antioxidant capacity to cytotoxicity.

In studies on the antioxidant activity of 5-n-alkylresorcinols, it has been observed that the potency is dependent on the lipid system. For instance, in bulk oils, antioxidant activity tends to decrease as the alkyl chain length increases. mendelnet.cz Conversely, in oil-in-water emulsions, an optimal antioxidant activity is often seen with intermediate chain lengths. mendelnet.cz This phenomenon, known as the "cut-off effect," suggests that the partitioning of the antioxidant between the oil and water phases, governed by its hydrophobicity, plays a pivotal role.

The cytotoxic effects of 5-alkylresorcinols also exhibit a strong dependence on alkyl chain length. Generally, compounds with intermediate chain lengths (around C12 to C16) display the highest bactericidal effects against certain strains. nist.gov Shorter chain analogues are often inactive. nist.gov This highlights a clear structure-activity relationship where a certain degree of lipophilicity is required for effective interaction with bacterial cell membranes.

| Compound/Analogue | Alkyl Chain Length | Observed Bioactivity |

| 5-n-Pentylresorcinol (Olivetol) | C5 | Reduced obesity in mice through mitochondrial activation. mdpi.com |

| 5-n-Dodecylresorcinol | C12 | High bactericidal effect against MRSA. nist.gov |

| 5-n-Pentadecylresorcinol | C15 | Demonstrated to be a potent antioxidant in liposomal systems. researchgate.net |

| 5-n-Hexadecylresorcinol | C16 | High bactericidal effect against MRSA. nist.gov |

| 5-n-Heneicosylresorcinol (C21:0) | C21 | Optimal antioxidant activity in oil-in-water emulsions. mendelnet.cz |

This table presents a summary of findings on how alkyl chain length influences the bioactivity of 5-alkylresorcinols and their analogues.

Role of Alkyl Chain Saturation and Unsaturation in Modulating Biological Response

The degree of saturation in the alkyl chain of phenolic lipids is another key factor that modulates their biological response. The presence of double bonds can influence the molecule's shape, flexibility, and interaction with biological targets.

Studies on anacardic acids, which are structurally related to 5-pentadec-8-enylbenzene-1,3-diol, have provided valuable insights. For instance, the antibacterial activity of anacardic acids against Staphylococcus aureus is significantly influenced by the degree of unsaturation. The saturated analogue (anacardic acid 15:0) showed weaker activity compared to its unsaturated counterparts. The monoenoic (15:1), dienoic (15:2), and trienoic (15:3) anacardic acids exhibited potent antibacterial effects. This suggests that the presence of unsaturation in the alkyl chain is crucial for this specific bioactivity.

In contrast, for antifungal activity against Candida albicans, the trend appears to be reversed. The saturated anacardic acid (15:0) was found to be the most potent, with its activity decreasing as the number of double bonds in the alkyl chain increased. This indicates that a linear, saturated chain may be more favorable for disrupting the fungal cell membrane.

Furthermore, the antioxidant and cytotoxic activities of anacardic acids also vary with the degree of unsaturation. The triene anacardic acid has been shown to have the strongest antioxidant and cytotoxic effects against brine shrimp (Artemia salina) compared to the diene and monoene analogues. nih.gov This highlights that for certain biological activities, a higher degree of unsaturation enhances potency.

| Anacardic Acid Analogue | Degree of Unsaturation | Antifungal Activity (MIC, µg/mL) vs. C. albicans |

| Saturated (15:0) | 0 | 1.9 |

| Monoene (15:1) | 1 | 3.9 |

| Diene (15:2) | 2 | 7.8 |

| Triene (15:3) | 3 | 15.6 |

This table illustrates the effect of alkyl chain saturation on the antifungal activity of anacardic acids, showing that increased saturation leads to higher potency. nih.gov

Stereochemical Impact of Olefinic Configuration (Z vs. E) on Molecular Interactions

The geometry of the double bond in the alkyl chain, specifically the Z (cis) or E (trans) configuration, can have a profound impact on the molecule's three-dimensional structure and its ability to interact with biological targets. The Z isomer, which is the naturally occurring form for many alkenylresorcinols, introduces a kink in the alkyl chain, while the E isomer results in a more linear conformation. nist.govmdpi.com

While direct experimental comparisons of the bioactivity of the Z and E isomers of 5-pentadec-8-enylbenzene-1,3-diol are limited, in silico studies on related anacardic acids provide valuable insights. Molecular docking simulations investigating the binding of anacardic acid isomers to the enzyme α-glucosidase have been performed. These studies aimed to understand how stereochemistry influences the binding affinity.

In one such study, the binding affinities of various anacardic acid isomers were compared. The results indicated that while the presence of a double bond generally enhanced inhibitory effects compared to the saturated analogue, the stereochemistry of the double bond also played a role. The study design included comparisons between E and Z stereoisomers of monoenoic and dienoic anacardic acids. Although specific binding energy values were not always dramatically different, the simulations suggested that the enzyme's active site could accommodate both isomers, with subtle differences in their binding modes and affinities. For example, in one comparison, the E-isomer of a monoene anacardic acid was compared with its Z-isomer, providing a basis to infer the potential impact of this stereochemical difference on enzyme inhibition. mdpi.com

| Anacardic Acid Isomer Comparison | Type of Isomerism | Key Finding from In Silico Analysis |

| AAn1-E vs. AAn1-Z | Stereoisomers of monoenes | Enzyme exhibited comparable recognition of both isomers, suggesting subtle differences in binding. mdpi.com |

| AAn2-8E, 11E vs. AAn2-8Z, 11Z | Stereoisomers of dienes | Structural variations influence docking efficiency and overall binding affinity. mdpi.com |

This table summarizes in silico findings on the impact of Z vs. E isomerism on the interaction of anacardic acids with α-glucosidase.

Effects of Aromatic Ring Substitutions on Functional Properties

The resorcinol ring is a key pharmacophore of 5-pentadec-8-enylbenzene-1,3-diol, and substitutions on this aromatic nucleus can significantly alter its electronic properties and, consequently, its biological activity. The hydroxyl groups at positions 1 and 3 are particularly important for the antioxidant properties of these molecules, as they can donate a hydrogen atom to scavenge free radicals.

The introduction of different substituent groups on the aromatic ring can either enhance or diminish the antioxidant capacity. The nature of the substituent (electron-donating or electron-withdrawing) and its position on the ring are critical factors. mendelnet.czlibretexts.org

For instance, the presence of multiple hydroxyl groups generally leads to a larger antioxidant capacity. mendelnet.cz A study comparing various phenolic substances demonstrated that the type of functional group has a significant effect. Substances with a hydroxyl group showed a significantly higher antioxidant capacity than those with a methoxyl group. mendelnet.cz Similarly, a carboxyl group was found to be more effective than an acetyl group in enhancing antioxidant activity. mendelnet.cz

The position of the substituents also matters. For example, in a comparison between gentisic acid and protocatechuic acid, which have the same molecular formula but different hydroxyl group positions, the ortho-positioned hydroxyl group in gentisic acid resulted in a 1.2 to 1.7 times higher antioxidant capacity compared to the para-positioned hydroxyl group in protocatechuic acid. mendelnet.cz

| Phenolic Compound | Key Aromatic Substituent(s) | Relative Antioxidant Capacity (TEAC) |

| Vanillin | -OCH3, -CHO | Moderate |

| Guaiacol | -OCH3 | Low |

| Eugenol | -OCH3, -CH2CH=CH2 | Moderate |

| Syringic acid | -OCH3 (x2), -COOH | High |

| Ferulic acid | -OCH3, -CH=CHCOOH | High |

| Protocatechuic acid | -OH, -COOH (para) | High |

| Gentisic acid | -OH, -COOH (ortho) | Very High |

This table presents a comparative overview of the antioxidant capacity of various phenolic compounds with different aromatic ring substitutions, as measured by the Trolox Equivalent Antioxidant Capacity (TEAC) using the FRAP and DPPH methods. The relative capacities are generalized from the findings of the study. mendelnet.cz

Comparative Structure-Activity Profiling with Related Phenolic Lipids

The bioactivity of 5-pentadec-8-enylbenzene-1,3-diol can be better understood by comparing it with other naturally occurring phenolic lipids that share structural similarities. These include anacardic acids, cardanols, and cardols, which are major constituents of cashew nut shell liquid (CNSL). nih.gov

Anacardic acids are 6-alkylsalicylic acids, possessing a carboxyl group on the aromatic ring in addition to the hydroxyl group and the long alkyl chain. This carboxyl group can influence their solubility and binding to biological targets. As discussed earlier, the degree of unsaturation in the alkyl chain of anacardic acids significantly impacts their antibacterial and antifungal activities. mdpi.com

Cardanols are 3-alkylphenols, having only one hydroxyl group on the aromatic ring. The absence of the second hydroxyl group, as seen in resorcinols, and the carboxyl group of anacardic acids, likely alters their antioxidant potential and other biological properties. Commercial cardanol (B1251761) is a mixture of components with varying degrees of unsaturation in the pentadecyl side chain, including monoene, diene, and triene forms. researchgate.netnih.gov

Cardols are 5-alkylresorcinols, making them the most structurally analogous to 5-pentadec-8-enylbenzene-1,3-diol. The primary difference lies in the specific structure of the alkyl chain. Like other alkylresorcinols, their bioactivity is expected to be strongly dependent on the chain length and degree of unsaturation.

A study on the biological activities of anacardic acid constituents from cashew nut shell liquid revealed that the triene anacardic acid exhibited the highest antioxidant activity and cytotoxicity against brine shrimp. nih.gov In contrast, the monoene was the most active against fungi. nih.gov This highlights that the optimal structural features for bioactivity can vary depending on the biological endpoint being assessed.

| Phenolic Lipid | General Structure | Key Structural Differences from 5-Pentadec-8-enylbenzene-1,3-diol | Notable Bioactivity |

| 5-Pentadec-8-enylbenzene-1,3-diol | 5-Alkenylresorcinol | - | Found in Ginkgo biloba and Grevillea robusta. researchgate.net |

| Anacardic Acids | 6-Alkylsalicylic acids | Presence of a carboxyl group on the aromatic ring. | Potent antibacterial and antifungal activity, influenced by alkyl chain saturation. nih.govmdpi.com |

| Cardanols | 3-Alkylphenols | Only one hydroxyl group on the aromatic ring. | Component of industrial resins and coatings. |

| Cardols | 5-Alkylresorcinols | Generally have a saturated or differently unsaturated alkyl chain. | Structurally very similar, with bioactivity dependent on alkyl chain characteristics. |

This table provides a comparative profile of 5-Pentadec-8-enylbenzene-1,3-diol with other related phenolic lipids, highlighting key structural differences and associated bioactivities.

Molecular Mechanisms of Biological Activity of 5 Pentadec 8 Enylbenzene 1,3 Diol

Molecular Target Identification and Ligand-Receptor Interactions

The biological effects of 5-Pentadec-8-enylbenzene-1,3-diol are rooted in its ability to bind to and influence the function of various molecular targets, primarily proteins. This interaction is a consequence of the molecule's amphiphilic nature, which facilitates both hydrophilic and hydrophobic interactions.

Role of Hydroxyl Groups in Hydrogen Bonding

The two hydroxyl (-OH) groups on the benzene (B151609) ring of 5-Pentadec-8-enylbenzene-1,3-diol are crucial for its interaction with biological targets. These groups can act as both hydrogen bond donors and acceptors, allowing the molecule to form specific, directional interactions with amino acid residues in the active or allosteric sites of proteins. These hydrogen bonds are critical for the stable binding and proper orientation of the molecule within a binding pocket, which in turn is essential for exerting its biological effect. For instance, in enzyme inhibition, these hydrogen bonds can anchor the molecule in a position that blocks substrate access or induces a conformational change that inactivates the enzyme.

Contribution of Alkyl Chain to Hydrophobic Binding Pockets

The long pentadec-8-enyl side chain of the molecule is highly hydrophobic and plays a significant role in its biological activity. This lipophilic tail can readily insert into hydrophobic pockets or channels of proteins, a common feature of many enzymes and receptors. nih.gov The strength of this hydrophobic interaction is often a key determinant of the binding affinity. Studies on various alkylresorcinols have demonstrated that the length and degree of unsaturation of the alkyl chain can influence the potency and selectivity of their biological effects. nih.gov This suggests that the C15 alkenyl chain of 5-Pentadec-8-enylbenzene-1,3-diol is a critical contributor to its interaction with specific protein targets that possess complementary hydrophobic domains. nih.gov

Enzyme Kinematics and Inhibition Mechanisms

It is plausible that 5-Pentadec-8-enylbenzene-1,3-diol could exhibit similar inhibitory mechanisms against various enzymes. The binding of the resorcinol (B1680541) head to an allosteric site via hydrogen bonds, coupled with the insertion of the hydrophobic tail into a nearby pocket, could induce the necessary conformational changes for inhibition. The table below summarizes the inhibitory effects of some alkylresorcinols on different enzymes, illustrating the potential range of targets for 5-Pentadec-8-enylbenzene-1,3-diol.

| Alkylresorcinol Derivative | Target Enzyme | Inhibition Type |

| 4-Hexylresorcinol | α-Glucosidase | Non-competitive nih.gov |

| Various Alkylresorcinols | Trypsin | Apparent Inhibition nih.gov |

| C15:0 and C19:0 Alkylresorcinols | CYP17 | Implied Inhibition nih.gov |

Modulation of Cellular Signaling Cascades

By inhibiting key enzymes, 5-Pentadec-8-enylbenzene-1,3-diol can modulate various cellular signaling cascades. For instance, the inhibition of enzymes involved in steroidogenesis, such as CYP17, by certain alkylresorcinols leads to a decrease in the production of hormones like testosterone, estradiol, and cortisol. nih.gov This demonstrates a direct link between enzyme inhibition and the modulation of a critical signaling pathway.

Furthermore, some alkylphenols found in Ginkgo biloba, where 5-Pentadec-8-enylbenzene-1,3-diol has also been reported, have been shown to affect neurotransmitter pathways by inhibiting the reuptake of serotonin, dopamine, and norepinephrine. drugbank.com While the precise mechanism for 5-Pentadec-8-enylbenzene-1,3-diol is unknown, it is conceivable that it could interact with neurotransmitter transporters or receptors, thereby influencing neuronal signaling. The ability of related compounds to interfere with signaling pathways, such as the PI3K/Akt pathway in cancer cells, further highlights the potential for 5-Pentadec-8-enylbenzene-1,3-diol to have wide-ranging effects on cellular communication and function. researchgate.net

Biophysical Perturbations of Biological Membranes

Alterations in Lipid Bilayer Dynamics

Due to its lipid-like structure, 5-Pentadec-8-enylbenzene-1,3-diol can readily incorporate into cellular membranes. nih.gov The resorcinol head group typically orients towards the aqueous phase, while the hydrophobic alkyl chain aligns with the fatty acyl chains of the membrane phospholipids. nih.gov This insertion can lead to several biophysical changes in the membrane.

Studies on resorcinolic lipids have shown that their incorporation can increase the order of the lipid acyl chains, making the membrane more rigid and less fluid. nih.gov This increased viscosity can inhibit the functional activities of membrane-associated enzymes and transport proteins. nih.gov Additionally, the presence of these molecules within the bilayer can decrease the hydration of the lipid headgroups and reduce the permeability of the membrane to water and other small solutes. nih.gov

The specific effects of 5-Pentadec-8-enylbenzene-1,3-diol on membrane dynamics will depend on its concentration and the composition of the lipid bilayer. At low concentrations, it may stabilize the membrane, while at higher concentrations, it could lead to local disruptions and even pore formation, potentially leading to increased permeability and loss of cellular integrity. nih.gov

| Property | Effect of Alkylresorcinol Incorporation |

| Membrane Fluidity | Decreased nih.gov |

| Acyl Chain Order | Increased nih.gov |

| Membrane Permeability | Decreased (to water and small solutes) nih.gov |

| Hydration of Lipid Headgroups | Decreased nih.gov |

Membrane Permeability Modulation

The structure of 5-Pentadec-8-enylbenzene-1,3-diol, with its hydrophilic resorcinol ring and a hydrophobic pentadecenyl tail, allows it to readily interact with and integrate into cellular membranes. This interaction can lead to significant alterations in membrane structure and function. As a member of the alkylresorcinol family, its effects on membrane permeability are a key aspect of its biological activity.

Research on long-chain alkylresorcinols has demonstrated their ability to associate with phospholipids, the primary building blocks of cell membranes. This association can induce modifications in the lipid bilayer's organization and properties. nih.gov Studies have shown that alkylresorcinols can be incorporated into human erythrocyte membranes, indicating their bioavailability and direct interaction with cell membranes in vivo. nih.gov The length of the alkyl chain and its degree of unsaturation are critical factors in these interactions.

When introduced to a liposomal system, alkylresorcinols exhibit a dual effect on permeability. If present only in the external medium, they can significantly increase the permeability of the phospholipid bilayer. nih.gov Conversely, when pre-incorporated into the liposomal membrane during its formation, they can enhance the membrane's ability to encapsulate and retain water-soluble substances. nih.gov This suggests that the localization and concentration of 5-Pentadec-8-enylbenzene-1,3-diol within the membrane are crucial determinants of its effect on permeability.

The interaction of alkylresorcinols is not limited to the lipid components of the membrane. They have also been shown to interact with membrane proteins. These interactions are strongest with proteins that have large hydrophobic regions, such as glycophorin. nih.gov This suggests that 5-Pentadec-8-enylbenzene-1,3-diol could modulate the function of integral membrane proteins, including channels and receptors, by altering their local lipid environment.

| Parameter | Observation | Implication on Membrane Permeability |

| Interaction with Phospholipids | Association with phospholipids, leading to modifications in bilayer structure. nih.gov | Alters the physical barrier function of the membrane. |

| Incorporation into Membranes | Long-chain alkylresorcinols are incorporated into human erythrocyte membranes. nih.gov | Direct impact on the permeability of cellular membranes. |

| Localization-dependent Effects | External application increases permeability; pre-incorporation enhances solute retention in liposomes. nih.gov | The effect on permeability is context-dependent. |

| Interaction with Proteins | Strong interaction with hydrophobic regions of membrane proteins like glycophorin. nih.gov | Potential modulation of protein-mediated transport across the membrane. |

Mechanisms of Redox Homeostasis Modulation

5-Pentadec-8-enylbenzene-1,3-diol, as a phenolic compound, is intrinsically positioned to participate in redox reactions. Its biological effects are closely linked to its ability to modulate the cellular redox environment, primarily through direct radical scavenging and by influencing cellular antioxidant defense systems.

Radical Scavenging Pathways

The resorcinol moiety of 5-Pentadec-8-enylbenzene-1,3-diol is the primary site of its antioxidant activity. The hydroxyl groups on the benzene ring can donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions. This direct radical scavenging is a key mechanism by which it protects cells from oxidative stress.

Alkylresorcinols have been shown to be effective scavengers of various reactive oxygen species (ROS). Studies on extracts from Ginkgo biloba, which contain bilobol (B1231512), have demonstrated significant free radical scavenging activity. nih.govmdpi.com The antioxidant capacity of alkylresorcinols is influenced by the length of their alkyl chain. In bulk oils, antioxidant activity tends to decrease as the alkyl chain length increases. nih.gov This suggests that the intrinsic radical scavenging capacity is a primary driver of their antioxidant effect in non-emulsified systems. nih.gov

Furthermore, the presence of unsaturation in the alkyl chain, as seen in 5-Pentadec-8-enylbenzene-1,3-diol, can also influence its antioxidant potential and its interaction with lipid environments where peroxidation occurs.

Modulation of Cellular Redox Potential

Beyond direct radical scavenging, 5-Pentadec-8-enylbenzene-1,3-diol can modulate the cellular redox potential by influencing endogenous antioxidant defense mechanisms. A critical pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Studies on alkylresorcinols have shown that they can activate the Nrf2/ARE signaling pathway. nih.gov Activation of Nrf2 leads to its translocation into the nucleus and the subsequent upregulation of a suite of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC). nih.gov Research on ginkgolides and bilobalide, also found in Ginkgo biloba, has confirmed their ability to upregulate these antioxidant proteins by activating the Akt/Nrf2 signaling pathway, thereby protecting neurons from oxidative stress. nih.gov

This indirect antioxidant mechanism allows for a more sustained and amplified cellular response to oxidative stress compared to direct scavenging alone. By bolstering the cell's own defense systems, 5-Pentadec-8-enylbenzene-1,3-diol can contribute to the long-term maintenance of redox homeostasis.

| Mechanism | Key Findings |

| Direct Radical Scavenging | The resorcinol head donates hydrogen atoms to neutralize free radicals. researchgate.net |

| Radical scavenging capacity decreases with increasing alkyl chain length in bulk oils. nih.gov | |

| Nrf2/ARE Pathway Activation | Alkylresorcinols promote the translocation of Nrf2 to the nucleus. nih.gov |

| Upregulates the expression of antioxidant enzymes like HO-1, NQO1, and GCLC. nih.govnih.gov | |

| Bilobalide, a related compound, protects neurons from oxidative stress via the Akt/Nrf2 pathway. nih.gov |

Advanced Analytical and Characterization Methodologies for 5 Pentadec 8 Enylbenzene 1,3 Diol

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 5-Pentadec-8-enylbenzene-1,3-diol from complex matrices. The choice of technique depends on the analytical goal, whether it be quantification, purification, or preliminary identification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of alkylresorcinols due to its high resolution and sensitivity. Reversed-phase chromatography is typically the method of choice.

Detailed research findings indicate that a C18 column is highly effective for separating alkylphenols. phcogres.comnih.gov A gradient elution is often employed to resolve compounds with varying polarities within a single run. The mobile phase commonly consists of a mixture of an aqueous component, often with an acid modifier like formic acid to improve peak shape, and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.netnih.govmdpi.com Detection is frequently performed using a Diode Array Detector (DAD) or a UV detector, as the benzene (B151609) ring provides a chromophore suitable for UV absorption, typically monitored around 280 nm. phcogres.comnih.gov

For quantitative analysis, a validated HPLC-DAD method can be established. This involves creating calibration curves with a certified standard of 5-Pentadec-8-enylbenzene-1,3-diol to ensure accuracy and precision. nih.gov

Table 1: Representative HPLC-DAD Parameters for 5-Pentadec-8-enylbenzene-1,3-diol Analysis

| Parameter | Value/Description |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1-0.3% Formic AcidB: Acetonitrile or Methanol |

| Gradient Elution | A typical gradient might start with a higher proportion of solvent A, gradually increasing the proportion of solvent B to elute more nonpolar compounds. |

| Flow Rate | 0.8 - 1.5 mL/min |

| Column Temperature | 25 - 45°C |

| Detection | DAD or UV at 280 nm |

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is a powerful technique for analyzing volatile and semi-volatile compounds. Due to the low volatility of 5-Pentadec-8-enylbenzene-1,3-diol, a derivatization step is essential to convert the phenolic hydroxyl groups into more volatile silyl (B83357) ethers.

The most common derivatization agent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov The silylation reaction is typically fast and quantitative. The resulting trimethylsilyl (B98337) (TMS) derivatives are more thermally stable and volatile, making them suitable for GC analysis. nih.govnih.gov The separation is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase like a 5% phenyl-polysiloxane. Temperature programming is used to elute the compounds based on their boiling points.

Table 2: Typical GC-MS Parameters for Derivatized 5-Pentadec-8-enylbenzene-1,3-diol

| Parameter | Value/Description |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min) |

| Injector Temperature | 250 - 280°C |

| Oven Program | Initial temp. 100°C, ramp at 10°C/min to 250°C, then at 5°C/min to 300°C, hold for 10 min. nih.gov |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Thin Layer Chromatography (TLC) Methodologies

Thin Layer Chromatography (TLC) serves as a rapid and cost-effective method for the preliminary screening of extracts for the presence of 5-Pentadec-8-enylbenzene-1,3-diol. It is also valuable for monitoring reaction progress or for fractionating extracts in preparative applications.

Silica gel plates are the standard stationary phase for separating phenolic compounds. umich.edu The mobile phase, or eluent, is a mixture of organic solvents, with the polarity adjusted to achieve optimal separation. A common solvent system might include a combination of a non-polar solvent like hexane (B92381) or chloroform (B151607) with a more polar solvent like ethyl acetate (B1210297) or methanol.

Visualization of the separated spots is achieved using various methods. Under UV light (254 nm), compounds with a UV-absorbing chromophore, such as the benzene ring in 5-Pentadec-8-enylbenzene-1,3-diol, will appear as dark spots against a fluorescent background. libretexts.orgyoutube.com Destructive visualization techniques can also be employed by spraying the plate with specific reagents that react with phenols to produce colored spots. fiu.eduyoutube.com

Table 3: Common TLC Visualization Reagents for Phenolic Compounds

| Reagent | Color of Spot | Comments |

| UV Light (254 nm) | Dark spot on green fluorescent background | Non-destructive. libretexts.org |

| Iodine Vapor | Brown spot | Non-specific, good for many organic compounds. fiu.edu |

| Ferric Chloride (FeCl₃) | Blue, green, or violet spot | Specific for phenols. fiu.edu |

| p-Anisaldehyde Stain | Varies (e.g., pink, purple) | Requires heating; sensitive to many functional groups. fiu.edu |

| Potassium Permanganate (KMnO₄) | Yellow-brown spot on purple background | Indicates oxidizable groups, including the double bond and phenolic hydroxyls. |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the definitive structural elucidation of 5-Pentadec-8-enylbenzene-1,3-diol and for its sensitive detection in hyphenated techniques.

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS/MS, GC-MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling both identification and structural characterization.

In GC-MS , following electron ionization (EI), the silylated derivative of 5-Pentadec-8-enylbenzene-1,3-diol will fragment in a predictable manner. The fragmentation pattern is key to its identification. Characteristic fragments would arise from the cleavage of the long alkyl chain and from reactions involving the silylated resorcinol (B1680541) ring. orgchemboulder.comnih.govchromatographyonline.com

LC-MS/MS is a highly sensitive and selective technique for quantifying 5-Pentadec-8-enylbenzene-1,3-diol in complex mixtures, often without the need for derivatization. nih.govmagtechjournal.com Using an electrospray ionization (ESI) source, typically in negative ion mode, the deprotonated molecule [M-H]⁻ is generated. In tandem MS (MS/MS), this precursor ion is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), a high degree of selectivity and sensitivity can be achieved. nih.govnih.govresearchgate.net

Table 4: Expected Mass Spectrometry Data for 5-Pentadec-8-enylbenzene-1,3-diol (and its TMS derivative)

| Technique | Ionization | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| LC-MS/MS | ESI (-) | 317 [M-H]⁻ | Fragments from alkyl chain cleavage and resorcinol ring. |

| GC-MS | EI (+) | 462 [M]⁺ (di-TMS) | Fragments from cleavage of the alkyl chain (e.g., benzylic cleavage), loss of methyl groups from TMS, and ions characteristic of the silylated resorcinol moiety. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. ethernet.edu.et A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals. researchgate.netresearchgate.netsdsu.edu

The ¹H NMR spectrum would show distinct signals for the aromatic protons on the resorcinol ring, the olefinic protons of the double bond in the pentadecenyl chain, and the numerous aliphatic protons of the alkyl chain. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,3,5-substitution pattern on the benzene ring.

The ¹³C NMR spectrum would complement the ¹H data, showing signals for the aromatic carbons (with the hydroxyl-bearing carbons shifted downfield), the olefinic carbons, and the aliphatic carbons of the side chain. rsc.orgoregonstate.edu

2D NMR experiments are crucial for assembling the structure.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, which helps to trace the connectivity of the entire pentadecenyl chain. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. sdsu.edulibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is vital for connecting the alkyl chain to the resorcinol ring and for assigning quaternary carbons. researchgate.netsdsu.edulibretexts.org

Table 5: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 5-Pentadec-8-enylbenzene-1,3-diol

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (resorcinol) | 6.0 - 6.5 | 100 - 110 |

| Aromatic C-OH | - | 155 - 160 |

| Aromatic C-Alkyl | - | 145 - 150 |

| Olefinic CH=CH | 5.2 - 5.5 | 128 - 132 |

| Benzylic CH₂ | 2.4 - 2.6 | 35 - 40 |

| Aliphatic CH₂ | 1.2 - 2.1 | 22 - 32 |

| Terminal CH₃ | 0.8 - 0.9 | ~14 |

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. For 5-Pentadec-8-enylbenzene-1,3-diol, these techniques are crucial for identifying its key structural features: the dihydroxy-substituted aromatic ring, the long unsaturated alkyl chain, and the carbon-carbon double bond.

Infrared (IR) Spectroscopy probes the absorption of infrared radiation corresponding to the vibrational transitions of molecular dipoles. The IR spectrum of 5-Pentadec-8-enylbenzene-1,3-diol is predicted to exhibit several characteristic absorption bands. A prominent, broad absorption is expected in the region of 3500-3200 cm⁻¹, which is indicative of the O-H stretching vibrations of the phenolic hydroxyl groups, often broadened due to hydrogen bonding. Aromatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹. The presence of the long alkyl chain will be confirmed by strong C-H stretching absorptions in the 2950-2850 cm⁻¹ range.

The aromatic nature of the resorcinol ring gives rise to characteristic C=C stretching vibrations within the ring, which are expected to produce sharp peaks in the 1620-1450 cm⁻¹ region. The C=C stretching vibration of the double bond in the pentadecenyl chain is anticipated to appear as a medium to weak band around 1650 cm⁻¹. Furthermore, strong C-O stretching vibrations from the phenolic hydroxyl groups are expected in the 1300-1200 cm⁻¹ range. Out-of-plane (OOP) C-H bending vibrations of the substituted benzene ring, which are sensitive to the substitution pattern, would appear in the 900-675 cm⁻¹ region.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, offers complementary information to IR spectroscopy. While polar groups like O-H have strong IR signals, nonpolar moieties such as C-C and C=C bonds often produce strong Raman signals. nih.gov The Raman spectrum of 5-Pentadec-8-enylbenzene-1,3-diol is expected to be dominated by bands corresponding to the carbon skeleton. The aromatic ring vibrations, particularly the ring-breathing mode, should yield a strong, sharp band. The C=C stretching of the alkene in the side chain will also be Raman active. The numerous C-C stretching vibrations of the long alkyl chain will contribute to the spectrum in the 1200-800 cm⁻¹ region. The C-H stretching region (3100-2800 cm⁻¹) will also show prominent bands for both aromatic and aliphatic C-H bonds. Based on data for resorcinol, characteristic Raman shifts can be predicted. researchgate.netresearchgate.net

Table 1: Predicted Vibrational Spectroscopy Data for 5-Pentadec-8-enylbenzene-1,3-diol

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| Phenolic O-H | 3500-3200 (broad, strong) | Weak | O-H stretch |

| Aromatic C-H | 3100-3000 (medium) | Strong | C-H stretch |

| Alkene C-H | ~3020 (medium) | Medium | =C-H stretch |

| Aliphatic C-H | 2950-2850 (strong) | Strong | C-H stretch |

| Alkene C=C | ~1650 (weak-medium) | Medium-Strong | C=C stretch |

| Aromatic C=C | 1620-1450 (medium-strong) | Strong | Ring stretch |

| Aliphatic CH₂ | ~1465 (medium) | Medium | CH₂ bend (scissoring) |

| Phenolic C-O | 1300-1200 (strong) | Weak-Medium | C-O stretch |

| Aromatic C-H | 900-675 (strong) | Weak | C-H OOP bend |

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of 5-Pentadec-8-enylbenzene-1,3-diol is primarily determined by the electronic transitions within the resorcinol chromophore.

Phenol and its derivatives exhibit characteristic absorption bands in the UV region. For resorcinol itself, absorption maxima are typically observed around 274-276 nm. numberanalytics.comijsrtjournal.com The presence of the long alkyl-enyl side chain at the 5-position is expected to cause a slight bathochromic (red) shift in the absorption maxima due to its electron-donating character, which affects the energy of the π-π* transitions in the benzene ring. Studies on other alkylresorcinols have shown characteristic dual absorption maxima between 274-276 nm and 280-281 nm. nih.gov The isolated double bond in the pentadecenyl chain is not conjugated with the aromatic ring and therefore is not expected to significantly contribute to the absorption profile in the range typically measured for aromatic compounds (>220 nm).

Table 2: Predicted UV-Vis Absorption Data for 5-Pentadec-8-enylbenzene-1,3-diol

| Chromophore | Predicted λmax (nm) | Electronic Transition |

|---|---|---|

| Resorcinol Ring | ~276 | π → π* |

| Resorcinol Ring | ~281 | π → π* |

Advanced Analytical Strategies for Complex Matrices

The analysis of 5-Pentadec-8-enylbenzene-1,3-diol in its natural sources, such as plant tissues, requires sophisticated analytical strategies to isolate it from a multitude of other compounds, including other lipids, phenolics, and pigments. cjnmcpu.comnih.govnih.gov

A crucial first step is efficient sample preparation. This often involves an initial extraction with a nonpolar solvent like hexane to remove lipids, followed by extraction with a more polar solvent system, such as acetone (B3395972) or ethanol/water mixtures, to isolate the phenolic lipids. nih.govmdpi.com To handle the complexity of the resulting extract, solid-phase extraction (SPE) is a commonly employed cleanup and fractionation technique. SPE cartridges with different sorbents (e.g., C18, silica) can selectively retain and then elute fractions enriched in alkylresorcinols.

For separation and quantification, hyphenated chromatographic techniques are indispensable. numberanalytics.comGas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing alkylresorcinols. Due to the low volatility of 5-Pentadec-8-enylbenzene-1,3-diol, a derivatization step is necessary. Silylation, which converts the polar hydroxyl groups into nonpolar trimethylsilyl (TMS) ethers, is a common approach to increase volatility and improve chromatographic performance. The subsequent mass spectrometric analysis provides not only retention time data for quantification but also mass spectra that are crucial for structural confirmation. The fragmentation pattern of the TMS-derivatized resorcinol ring often yields characteristic diagnostic ions (e.g., m/z 268 for di-TMS-resorcinol), which are invaluable for identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version (LC-MS/MS), offers the advantage of analyzing the compound without prior derivatization. mdpi.com Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) using C18 columns can effectively separate 5-Pentadec-8-enylbenzene-1,3-diol from other components in the extract. Electrospray ionization (ESI) is a suitable soft ionization technique for generating molecular ions of the analyte. Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity. nationalmaglab.orgamazonaws.com In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ ion of the target compound) is selected and then fragmented to produce a unique set of product ions. This process, known as multiple reaction monitoring (MRM), allows for highly specific and sensitive quantification even in very complex matrices.

More advanced separation strategies, such as multidimensional chromatography , have also been applied to very complex samples containing numerous alkylresorcinol homologues. Techniques like countercurrent chromatography (CCC) can be used for initial fractionation of the crude extract, followed by GC-MS analysis of the fractions to identify and quantify the individual compounds, including rare or branched-chain isomers. nih.gov These advanced hyphenated techniques provide the high resolving power and specificity required for the comprehensive characterization of 5-Pentadec-8-enylbenzene-1,3-diol in challenging biological samples.

Future Research Directions and Translational Perspectives for 5 Pentadec 8 Enylbenzene 1,3 Diol

Unexplored Biosynthetic Pathways and Enzymatic Mechanisms

The biosynthesis of 5-Pentadec-8-enylbenzene-1,3-diol in plants is presumed to follow a polyketide pathway, characteristic of other alkylresorcinols. researchgate.net However, the specific enzymes governing its formation are largely uncharacterized. Future research must focus on identifying and characterizing the key enzymes involved, including:

Type III Polyketide Synthases (PKSs): Identifying the specific PKSs responsible for the condensation of precursor molecules to form the resorcinolic ring and initiating the alkyl chain.

Elongases and Desaturases: Elucidating the enzymatic systems that control the precise 15-carbon length of the alkyl chain and, crucially, the introduction of the cis double bond at the C-8 position.

Regulatory Networks: Investigating the genetic and environmental factors that regulate the expression of these biosynthetic genes in producer organisms.

Understanding these pathways at a molecular level is a fundamental prerequisite for metabolic engineering and harnessing these natural systems for targeted production.

Innovative Synthetic Methodologies and Sustainable Production Routes

Current synthetic routes for similar long-chain phenolic lipids are often complex, multi-step processes. nih.gov A significant opportunity exists to develop more efficient and sustainable methods for producing 5-Pentadec-8-enylbenzene-1,3-diol. Future efforts should explore:

Biocatalysis: Employing isolated enzymes or whole-cell microbial systems to perform key synthetic steps, potentially reducing the need for harsh reagents and protecting groups. The successful engineering of microorganisms for the production of other diols, such as 1,3-propanediol, provides a framework for this approach. frontiersin.org

Chemoenzymatic Synthesis: Combining the efficiency of chemical synthesis for building the carbon backbone with the high selectivity of enzymatic reactions for steps like hydroxylation or desaturation.

Sustainable Feedstocks: Developing synthetic strategies that utilize renewable, biomass-derived starting materials, such as platform chemicals derived from lignin (B12514952) or 5-hydroxymethylfurfural (B1680220) (HMF), to construct the aromatic ring and alkyl chain. nih.govresearchgate.netrsc.org This aligns with green chemistry principles and moves away from a reliance on petrochemical precursors. researchgate.net

The development of scalable and sustainable production routes is critical for enabling the broader pharmacological and industrial investigation of this compound.

In-depth Mechanistic Dissection of Molecular Interactions

Preliminary studies have shown that resorcinolic lipids interact with and modify biological membranes. nih.gov At varying concentrations, they can alter membrane fluidity and order, exhibiting effects similar to cholesterol. nih.gov It has also been noted that these lipids can inhibit the synthesis of crucial macromolecules like DNA and RNA. nih.gov To move beyond these observations, future research must aim for an in-depth mechanistic dissection of these interactions. This includes:

Biophysical Studies: Using advanced techniques like solid-state NMR, neutron diffraction, and atomic force microscopy to visualize the precise orientation and dynamics of 5-Pentadec-8-enylbenzene-1,3-diol within lipid bilayers.

Target Identification: Identifying specific membrane proteins, receptors, or enzymes that the compound interacts with to exert its biological effects.

Ion-Modulated Interactions: Further investigating how divalent cations, particularly Zn²⁺, modulate the interaction of the molecule with cell membranes and its subsequent biological activity. nih.gov

A detailed molecular understanding of its mechanism of action is essential for explaining its bioactivity and for the rational design of novel applications.

Rational Design of Bioactive Analogues through Computational Chemistry

Computational chemistry offers a powerful tool for exploring the structure-activity relationships of 5-Pentadec-8-enylbenzene-1,3-diol and for designing novel analogues with enhanced or modified properties. This approach has been used successfully for other natural phenolic compounds to probe their interactions with biological targets. mdpi.com Future research in this area should involve:

Molecular Docking and Simulation: Modeling the interaction of the parent compound with putative biological targets (identified from mechanistic studies) to understand the key binding forces.

In Silico Analogue Design: Systematically modifying the structure of the molecule—for example, by altering the alkyl chain length, degree of saturation, or the substitution pattern on the resorcinol (B1680541) ring—and computationally predicting the effect of these changes on binding affinity and bioactivity.

Pharmacophore Modeling: Developing a 3D model of the essential structural features required for biological activity, which can then be used to screen virtual libraries for new, structurally diverse compounds with similar potential.

Table 7.4.1: Strategies for Analogue Design of 5-Pentadec-8-enylbenzene-1,3-diol using Computational Chemistry

| Structural Modification | Rationale / Hypothesis | Desired Outcome |

|---|---|---|

| Alkyl Chain Length | The hydrophobic chain is critical for membrane insertion and interaction. Varying the length could optimize partitioning into specific membrane microdomains. | Enhanced membrane interaction or improved selectivity for certain cell types. |

| Double Bond Position/Geometry | The kink introduced by the cis-double bond affects the molecule's shape and packing within membranes. Shifting its position or changing to a trans-isomer will alter these properties. | Modulation of membrane fluidity effects and potential changes in target protein interaction. |

| Degree of Saturation | Removing the double bond (saturated analogue) or adding more (polyunsaturated analogue) will significantly impact the chain's flexibility and conformation. | Altered antioxidant potential and modified physical interaction with lipid bilayers. |

| Hydroxyl Group Position | Moving the hydroxyl groups on the benzene (B151609) ring (e.g., to a catechol or hydroquinone (B1673460) arrangement) will change the molecule's redox potential and hydrogen bonding capacity. | Modified antioxidant activity and different binding interactions with target proteins. |

| Ring/Chain Linker | Introducing different functional groups (e.g., ether, amide) to link the alkyl chain to the resorcinol ring. | Improved metabolic stability and potentially novel biological activities. |

Elucidation of Ecological and Environmental Fates and Impacts

As a natural product, 5-Pentadec-8-enylbenzene-1,3-diol plays a role in its native ecosystem, likely contributing to plant defense due to the known antimicrobial properties of related alkylresorcinols. researchgate.net However, its broader environmental fate and ecological impact are unknown. It is crucial to investigate:

Biodegradation: Determining the pathways and rates of its degradation in different environmental compartments, such as soil and water, and identifying the microorganisms involved.

Bioaccumulation and Trophic Transfer: Assessing its potential to accumulate in organisms and be transferred through the food chain.

Ecotoxicity: Evaluating its effects on a range of non-target organisms, including soil microbes, aquatic life, and beneficial insects, to understand its broader ecological footprint.

Impact on Lipid Homeostasis: Investigating whether, like other environmental chemical pollutants, it has the potential to disrupt lipid metabolism and related signaling pathways in wildlife, which could be a risk factor for metabolic diseases. nih.govmdpi.com

This research is vital for a complete life-cycle assessment of the compound, especially if it is considered for large-scale production and application.

Development of Advanced Analytical Platforms for Trace Analysis

The detection and quantification of 5-Pentadec-8-enylbenzene-1,3-diol currently rely on standard chromatographic techniques such as GC-MS and LC-MS, often requiring specialized separation methods like argentation chromatography to resolve unsaturated isomers. scielo.brresearchgate.net To support future research, more advanced analytical platforms are needed. Development should focus on:

Enhanced Sensitivity and Throughput: Creating methods using Ultra-High-Performance Liquid Chromatography coupled to high-resolution tandem mass spectrometry (UHPLC-MS/MS) for rapid, sensitive, and specific quantification in complex biological and environmental matrices.

Real-Time and In-Situ Detection: Developing novel sensor technologies, such as those based on molecularly imprinted polymers (MIPs) or specific antibodies, for on-site monitoring without the need for extensive sample preparation.

Metabolomic Profiling: Integrating its analysis into broader metabolomic workflows to understand how its presence or concentration correlates with changes in other cellular metabolites, providing a systems-level view of its effects.

Table 7.6.1: Comparison of Analytical Platforms for the Analysis of 5-Pentadec-8-enylbenzene-1,3-diol

| Analytical Technique | Current Application / Status | Future Direction / Advancement |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for identification, often after derivatization. scielo.brresearchgate.net | Development of two-dimensional GC (GCxGC-MS) for superior resolution of complex mixtures of related lipids. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Applied for analyzing extracts and profiling related compounds. researchgate.net | Adoption of UHPLC-MS/MS with scheduled reaction monitoring (SRM) for high-throughput, trace-level quantification. |

| Argentation Chromatography | A specialized technique used to separate lipids based on the number and geometry of double bonds. scielo.br | Integration of argentation principles into stationary phases for HPLC columns to simplify workflows. |

| Biosensors / Immunoassays | Not currently developed for this specific molecule. | Design of highly specific monoclonal antibodies or MIPs for rapid, field-deployable detection systems. |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-Pentadec-8-enylbenzene-1,3-diol and ensuring purity?

- Methodological Answer : Synthesis typically involves refluxing precursors (e.g., substituted phenols and unsaturated hydrocarbons) under acidic or basic conditions. For example, phenylhydrazine and ethyl acetoacetate can be refluxed with acetic acid to form intermediates, followed by purification via recrystallization (ethanol is commonly used). Thin-layer chromatography (TLC) with a solvent system like toluene:ethyl acetoacetate:water (8.7:1.2:1.1) ensures purity, visualized using iodine vapor . Post-synthesis, confirm structural integrity using NMR and FT-IR .

Q. How should researchers characterize the structural and thermal properties of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C-NMR and FT-IR for functional group identification and bond confirmation .

- Single-crystal X-ray diffraction for absolute stereochemical determination .

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and phase transitions .

Cross-reference experimental spectral data with computational predictions (e.g., CSEARCH protocols) to resolve discrepancies .